Spectroscopic Characterization of 2-fluoro-4-(oxan-2-yloxy)benzoic acid: A Predictive Technical Guide
Spectroscopic Characterization of 2-fluoro-4-(oxan-2-yloxy)benzoic acid: A Predictive Technical Guide
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-fluoro-4-(oxan-2-yloxy)benzoic acid. In the absence of direct experimental data for this specific molecule, this document synthesizes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on established principles and data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar compounds. The methodologies and interpretations presented herein are designed to be self-validating, providing a comprehensive reference for the structural elucidation of 2-fluoro-4-(oxan-2-yloxy)benzoic acid.
Introduction
2-fluoro-4-(oxan-2-yloxy)benzoic acid is a multifaceted organic compound with potential applications in medicinal chemistry and materials science. Its structure combines a fluorinated benzoic acid moiety with a tetrahydropyranyl (THP) ether. The fluorine substitution can significantly influence the electronic properties and metabolic stability of the molecule, while the THP group is a common protecting group for hydroxyl functionalities, known for its stability under a range of conditions. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor.
This guide provides a predictive overview of the key spectroscopic signatures of 2-fluoro-4-(oxan-2-yloxy)benzoic acid, enabling researchers to anticipate and interpret experimental results.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data for 2-fluoro-4-(oxan-2-yloxy)benzoic acid are summarized below.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | br s | 1H | -COOH |
| ~7.95 | t, J ≈ 8.5 Hz | 1H | Ar-H5 |
| ~6.90 | dd, J ≈ 11.0, 2.5 Hz | 1H | Ar-H3 |
| ~6.80 | dd, J ≈ 8.5, 2.5 Hz | 1H | Ar-H6 |
| ~5.60 | t, J ≈ 3.0 Hz | 1H | O-CH-O |
| ~3.95 | m | 1H | O-CH₂ (ax) |
| ~3.65 | m | 1H | O-CH₂ (eq) |
| ~1.90 | m | 2H | -CH₂- |
| ~1.70 | m | 2H | -CH₂- |
| ~1.60 | m | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 (d) | -COOH |
| ~162.0 (d, ¹JCF ≈ 250 Hz) | C2-F |
| ~158.0 (d) | C4-O |
| ~133.0 (d) | C6 |
| ~118.0 (d) | C5 |
| ~110.0 (d, ²JCF ≈ 25 Hz) | C3 |
| ~105.0 (d) | C1 |
| ~98.0 | O-CH-O |
| ~62.0 | O-CH₂ |
| ~30.0 | -CH₂- |
| ~25.0 | -CH₂- |
| ~19.0 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted key IR absorption bands for 2-fluoro-4-(oxan-2-yloxy)benzoic acid are outlined below.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 1680-1710 | Strong | C=O stretch (carboxylic acid) |
| 1600-1620 | Medium | C=C stretch (aromatic) |
| 1250-1300 | Strong | C-O stretch (aryl ether) |
| 1150-1250 | Strong | C-F stretch |
| 1050-1150 | Strong | C-O stretch (aliphatic ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for 2-fluoro-4-(oxan-2-yloxy)benzoic acid are as follows.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 240 | [M]⁺ (Molecular Ion) |
| 155 | [M - C₅H₉O]⁺ |
| 85 | [C₅H₉O]⁺ |
Interpretation and Scientific Rationale
NMR Spectral Analysis
The predicted ¹H NMR spectrum is expected to show a downfield broad singlet for the carboxylic acid proton. The aromatic region will display three distinct signals corresponding to the three protons on the benzene ring. The proton at position 5, being para to the fluorine and ortho to the carboxylic acid, is expected to appear as a triplet due to coupling with the adjacent proton and the fluorine. The protons at positions 3 and 6 will appear as doublets of doublets.
The anomeric proton of the THP group (O-CH-O) is characteristically shifted downfield to around 5.60 ppm and will likely appear as a triplet.[1] The methylene protons of the THP ring will resonate as complex multiplets in the aliphatic region.
In the ¹³C NMR spectrum, the carbon attached to the fluorine (C2) will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz, a hallmark of a C-F bond. The carbon at position 3 will show a smaller two-bond coupling (²JCF). The anomeric carbon of the THP group is expected around 98.0 ppm.[1]
IR Spectral Analysis
The IR spectrum will be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ will correspond to the C=O stretching of the carboxylic acid. The presence of the aromatic ring will be confirmed by C=C stretching bands in the 1600-1620 cm⁻¹ region. The C-O stretching vibrations of the aryl and aliphatic ethers are expected to appear as strong bands in the fingerprint region.[2][3]
Mass Spectral Analysis
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak at m/z 240. A prominent fragmentation pathway for ethers is the cleavage of the C-O bond.[4][5] For 2-fluoro-4-(oxan-2-yloxy)benzoic acid, the primary fragmentation is expected to be the loss of the tetrahydropyranyl group as a radical, leading to a fragment ion at m/z 155, corresponding to the 2-fluoro-4-hydroxybenzoic acid radical cation. Another significant peak is anticipated at m/z 85, corresponding to the tetrahydropyranyl cation.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 2-fluoro-4-(oxan-2-yloxy)benzoic acid.
NMR Spectroscopy Protocol
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 16 ppm, 32k data points, 8-16 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, 64k data points, 512 or more scans, relaxation delay of 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC or LC inlet.
-
Instrument: A mass spectrometer with an Electron Ionization (EI) source.
-
Acquisition:
-
Acquire data over a mass range of m/z 50-500.
-
Use a standard EI energy of 70 eV.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
Visualization
Molecular Structure
Caption: Predicted major fragmentation pathway.
Conclusion
This guide provides a predictive yet scientifically grounded framework for the spectroscopic characterization of 2-fluoro-4-(oxan-2-yloxy)benzoic acid. By leveraging data from analogous structures, we have outlined the expected NMR, IR, and MS spectral features. These predictions, coupled with the provided experimental protocols, offer a valuable resource for researchers, aiding in the efficient and accurate structural elucidation of this and related compounds. It is imperative to note that while these predictions are based on sound chemical principles, experimental verification remains the gold standard for structural confirmation.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Smith, B. C. (1999).
- de Hoffmann, E., & Stroobant, V. (2007).
-
Góbi, S., et al. (2022). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Molecules, 27(3), 843. [Link]
-
Jiang, T., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2340. [Link]
-
LibreTexts. (2023). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Sources
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